molecular formula C19H23NO6 B11155252 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11155252
M. Wt: 361.4 g/mol
InChI Key: KNGWRBCOASBCTR-UHFFFAOYSA-N
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Description

Acetic Acid Moiety

The terminal butanoic acid group (-CH₂-CH₂-CH₂-COOH) serves dual roles:

  • Ionizability : The carboxylic acid (pKa ≈ 4.8) enables pH-dependent solubility and salt formation.
  • Hydrogen Bonding : The -COOH group participates in hydrogen bonding with biological targets or solvents, influencing binding affinity and crystallinity.

Butyl Substituent

The 4-butyl chain (-C₄H₉) contributes to:

  • Lipophilicity : Enhances membrane permeability, a critical factor in drug design.
  • Steric Effects : Moderates interactions with enzyme active sites, as observed in cholinesterase inhibition studies.

Amide Linkage

The acetamide bridge (-NH-C(=O)-CH₂-O-) confers rigidity and stabilizes the molecule through intramolecular hydrogen bonds. This structural feature is conserved in neuroactive chromenones.

Comparative Analysis with Related Chromenone Derivatives

Table 1: Structural and Functional Comparisons

Compound Substituent at Position 4 Position 7 Substituent Molecular Formula Key Properties
Target Compound Butyl (-C₄H₉) Oxyacetyl amino butanoic acid C₁₉H₂₃NO₆ High lipophilicity, ionizable
4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid Propyl (-C₃H₇) Oxyacetyl amino butanoic acid C₁₈H₂₁NO₆ Reduced steric hindrance
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Butyl (-C₄H₉) Oxyacetamide (-O-CH₂-C(=O)-NH₂) C₁₅H₁₇NO₄ Neutral pH, limited solubility

Key Observations:

  • Alkyl Chain Length : The butyl group in the target compound enhances lipophilicity compared to the propyl variant, potentially improving blood-brain barrier penetration.
  • Terminal Functional Groups : Replacement of butanoic acid with acetamide abolishes ionizability, reducing water solubility but increasing metabolic stability.
  • Biological Implications : Chromenones with extended aliphatic chains (e.g., butyl) exhibit stronger binding to hydrophobic enzyme pockets, as demonstrated in acetylcholinesterase inhibition assays.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-2-3-5-13-10-19(24)26-16-11-14(7-8-15(13)16)25-12-17(21)20-9-4-6-18(22)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,20,21)(H,22,23)

InChI Key

KNGWRBCOASBCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Butyl-2-Hydroxycoumarin

4-Butyl-2-hydroxycoumarin serves as the foundational building block. Its preparation follows the Pechmann condensation, where resorcinol reacts with ethyl butyrylacetate in the presence of a Brønsted acid catalyst (e.g., concentrated H₂SO₄) at 80–100°C. The reaction proceeds via electrophilic substitution, yielding the coumarin scaffold with a butyl group at the 4-position.

ParameterValue
Yield68–75%
Reaction Time6–8 hours
CatalystH₂SO₄ (98%)

Purification via recrystallization (ethanol/water) affords pale yellow crystals with >95% purity.

Stepwise Synthesis of Key Intermediates

Oxyacetylation of 4-Butyl-2-Hydroxycoumarin

The 7-hydroxy group of 4-butyl-2-hydroxycoumarin undergoes alkylation with bromoacetyl bromide in anhydrous dichloromethane (DCM) under N₂ atmosphere. Triethylamine (TEA) neutralizes HBr, driving the reaction to completion.

4-Butyl-2-hydroxycoumarin+BrCH₂COBrTEA, DCM4-butyl-2-oxo-7-(bromoacetoxy)-2H-chromene\text{4-Butyl-2-hydroxycoumarin} + \text{BrCH₂COBr} \xrightarrow{\text{TEA, DCM}} \text{4-butyl-2-oxo-7-(bromoacetoxy)-2H-chromene}

ParameterValue
Yield82%
Reaction Time4 hours
Temperature0°C → RT

The bromoacetate intermediate is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Aminolysis with 4-Aminobutanoic Acid

The bromoacetate intermediate reacts with 4-aminobutanoic acid in dimethylformamide (DMF) using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. The reaction proceeds at room temperature for 12–16 hours.

Bromoacetate+H₂N(CH₂)₃COOHEDC\cdotpHCl, DMAPTarget Compound\text{Bromoacetate} + \text{H₂N(CH₂)₃COOH} \xrightarrow{\text{EDC·HCl, DMAP}} \text{Target Compound}

ParameterValue
Yield65–70%
SolventDMF
WorkupAcid precipitation (pH 3–4)

Optimization of Reaction Conditions

Catalytic Systems for Amide Bond Formation

Comparative studies highlight EDC·HCl/DMAP as superior to DCC (dicyclohexylcarbodiimide) due to reduced byproduct formation. Alternatives like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increase yields to 78% but raise costs.

CatalystYield (%)Byproducts (%)
EDC·HCl/DMAP705
HATU/DIPEA783
DCC/DMAP6012

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while THF reduces reaction rates. DMF achieves optimal balance between reactivity and solubility.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, coumarin H-5), 7.89 (d, J = 8.8 Hz, 1H, H-8), 6.95 (d, J = 8.8 Hz, 1H, H-6), 4.62 (s, 2H, OCH₂CO), 2.98 (t, J = 7.2 Hz, 2H, NHCH₂), 2.34 (t, J = 7.2 Hz, 2H, CH₂COOH).

  • IR (KBr) : 1725 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1705 cm⁻¹ (COOH).

Chromatographic Purity

HPLC (C18 column, MeOH/H₂O 70:30, 1 mL/min) reveals a single peak at 6.8 minutes, confirming >98% purity.

Applications and Derivative Synthesis

The compound’s carboxylic acid group enables conjugation with biomolecules (e.g., peptides, antibodies) for targeted drug delivery. Derivatives synthesized via esterification or amidation show enhanced bioavailability in preclinical models .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antihypertensive Agents :
    Research indicates that derivatives of 4-amino butanoic acid can inhibit human plasma renin activity, making them valuable for treating hypertension. Peptides synthesized from these compounds have shown promising results in preclinical studies for their efficacy against high blood pressure .
  • Antioxidant Properties :
    Compounds related to chromen derivatives are often studied for their antioxidant capabilities. The presence of the butyl group and the chromen structure may enhance the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Cancer Research :
    Preliminary studies suggest that chromen derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The unique functional groups present in 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid could be pivotal in the development of targeted cancer therapies .

The compound's biological activity has been explored through various studies:

Activity Description
Renin InhibitionDemonstrated effectiveness in inhibiting plasma renin, aiding hypertension treatment .
Antioxidant EffectsPotential to reduce oxidative stress through free radical scavenging .
Anticancer ActivityInduces apoptosis in certain cancer cell lines, warranting further investigation .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that can be adapted for industrial scale production. Common methods include:

  • Esterification Reactions :
    Utilizing activated carboxylic acids with amino compounds to form the desired amide linkages.
  • Chromatographic Techniques :
    Employed to purify the final product, ensuring high yield and purity suitable for pharmaceutical applications.
  • Peptide Synthesis Techniques :
    Similar methodologies used in peptide synthesis can be applied to create derivatives of this compound, enhancing its pharmaceutical profile .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Hypertension Treatment : A study demonstrated that peptides derived from 4-amino butanoic acid derivatives effectively reduced blood pressure in animal models by inhibiting plasma renin activity .
  • Antioxidant Efficacy : Research highlighted the antioxidant potential of chromen derivatives, suggesting that they may protect against cellular damage caused by oxidative stress .
  • Cancer Cell Apoptosis : Investigations into the anticancer properties revealed that certain derivatives could induce cell death in specific cancer types, indicating a potential therapeutic application .

Mechanism of Action

The mechanism of action of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Coumarin-Oxyacetamide Derivatives

Compound A : 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (e.g., 4a–4g from )

  • Key Differences: Substituent at position 4: Methyl group vs. butyl in the target compound. Terminal group: Acetamide vs. acetylamino-butanoic acid.
  • The butanoic acid introduces a polar, ionizable group, enhancing water solubility and enabling ionic interactions in biological systems.
  • Biological Activity : These derivatives exhibit anticancer (e.g., against MCF-7 and HeLa cell lines) and antimicrobial activity, suggesting the target compound may share similar mechanisms .

Coumarin-Butanoic Acid Hybrids

Compound B: 4-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid ()

  • Key Differences :
    • Core structure: Furo[3,2-g]chromen (fused furan ring) vs. simple coumarin.
    • Substituents: Bromophenyl and methyl groups vs. butyl.
  • Impact :
    • The bromophenyl group adds steric bulk and electron-withdrawing effects, which may influence binding affinity.
    • Molecular weight: 497.05 g/mol (Compound B) vs. ~473.53 g/mol (estimated for the target compound).
  • Therapeutic Potential: Brominated coumarins are often explored for enhanced bioactivity and stability .

Compound C: 4-[[2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid ()

  • Key Differences :
    • Substituents: Trimethyl and phenyl groups on the furochromen core vs. butyl on coumarin.
  • Impact :
    • Increased steric hindrance may reduce metabolic degradation.
    • The phenyl group could enhance π-π stacking interactions in hydrophobic pockets.

Non-Coumarin Butanoic Acid Derivatives

Compound D : USP Bendamustine Related Compounds ()

  • Key Differences :
    • Core structure: Benzimidazole vs. coumarin.
    • Substituents: Chloroethyl and hydroxyethyl groups vs. butyl and oxyacetyl.
  • Impact: Benzimidazole derivatives are typically alkylating agents, while coumarins may act via enzyme inhibition (e.g., kinases, esterases). The butanoic acid in Bendamustine analogues may improve solubility for intravenous administration .

Compound E : Arbaclofen Placarbil ()

  • Key Differences: Core structure: Chlorophenyl-GABA derivative vs. coumarin. Function: Prodrug targeting GABA receptors vs.
  • Impact: Highlights the versatility of butanoic acid in drug design for diverse targets (e.g., CNS disorders vs. anticancer applications) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A () Compound B () Compound D ()
Molecular Weight (g/mol) ~390–400 (estimated) ~300–350 497.05 295.77–680.07
LogP (Predicted) ~2.5–3.5 (butyl + acid) ~1.5–2.5 (methyl) ~3.0–4.0 (bromophenyl) ~1.0–3.0 (polar groups)
Solubility Moderate (ionizable COOH) Low (amide) Low (bromophenyl) Variable (depends on R)
Bioactivity Potential anticancer Anticancer/antimicrobial Undisclosed Alkylating agents

Biological Activity

4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities. This compound's structure includes a chromen core, which is known for its potential in medicinal chemistry, particularly in anti-inflammatory and anticancer applications.

PropertyValue
Molecular FormulaC22H22N2O5
Molecular Weight394.42 g/mol
CAS Number1144450-45-2
IUPAC Name(2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid

Anti-inflammatory Properties

Research indicates that derivatives of coumarin, including those related to this compound, exhibit significant anti-inflammatory effects. A study demonstrated that certain coumarin derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This inhibition occurs through the suppression of the MAPK and NF-kB signaling pathways, critical in inflammatory responses .

Anticancer Activity

The anticancer potential of coumarin derivatives has been widely studied. For instance, various studies have shown that specific coumarin compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting cell death pathways. The compound 4-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is posited to have similar mechanisms due to its structural characteristics, which allow it to interact with cancer-related molecular targets .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in inflammatory and cancer pathways. The chromen structure facilitates binding with specific proteins, potentially modulating their activity and leading to therapeutic effects. For example, docking studies have suggested that the compound may form hydrogen bonds and π–π interactions with target proteins, enhancing its biological efficacy .

Case Studies

  • Study on Cytokine Release : In a controlled experiment using RAW264.7 macrophages, it was found that the compound significantly reduced TNF-α and IL-6 levels when exposed to LPS, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity Assessment : A comparative study involving various coumarin derivatives showed that those with structural similarities to 4-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid exhibited potent cytotoxic effects against several cancer cell lines, suggesting a promising avenue for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves coupling [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with 4-aminobutanoic acid derivatives. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) with NHS or HOBt to form an active ester intermediate.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis.
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) to determine absolute configuration. Hydrogen bonding and π-π stacking interactions are critical for stability .
  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY for coupling patterns (e.g., chromene ring protons at δ 6.5–8.0 ppm, butyl chain at δ 0.8–1.6 ppm) .
  • IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) .

Q. What strategies ensure purity and stability during storage?

  • Purity assessment : Use reverse-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture due to hydrolytic sensitivity of the amide bond .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved for this compound?

  • Data reconciliation :

  • For NMR discrepancies (e.g., unexpected splitting), use variable-temperature NMR to assess dynamic processes like rotamerism .
  • In crystallography, employ TWINABS to address twinning or use SHELXE for experimental phasing if heavy atom derivatives are unavailable .
    • Statistical validation : Apply Hamilton R-factors and residual density maps to refine problematic regions .

Q. What in vitro biological activity has been observed, and how are structure-activity relationships (SAR) explored?

  • Biological screening : Preliminary studies on structurally related coumarin derivatives show antimicrobial activity against Gram-positive bacteria (MIC 8–32 µg/mL) .
  • SAR strategies :

  • Modify the butyl chain length to alter lipophilicity and membrane penetration.
  • Replace the acetic acid linker with propionamide to assess steric effects on target binding .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization issues : Poor crystal quality due to flexible butyl chain or solvent inclusion.
  • Solutions :

  • Use vapor diffusion (e.g., sitting drop method) with mixed solvents (DMSO/ethanol) to improve nucleation.
  • Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to refine disordered regions .

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